molecular formula C36H39NO10 B1246688 7-O-Benzoylpyripyropene A

7-O-Benzoylpyripyropene A

Cat. No.: B1246688
M. Wt: 645.7 g/mol
InChI Key: KMBCTDWYKSFUMX-HRSZXCBJSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-O-Benzoylpyripyropene A (7-O-BzP) is a semi-synthetic derivative of pyripyropene, a fungal secondary metabolite first isolated from Aspergillus fumigatus strain FO-1289 . The parent compound, pyripyropene A, is characterized by a complex tetracyclic structure featuring a pyridine ring fused with a sesquiterpene backbone. The semi-synthetic modification at the 7-hydroxyl group with a benzoyl moiety enhances its pharmacological properties, particularly its ability to inhibit P-glycoprotein (P-gp), a key mediator of multidrug resistance (MDR) in cancer cells .

Studies demonstrate that 7-O-BzP effectively reverses MDR at a concentration of 6.25 µg/mL by directly binding to P-gp in drug-resistant cell lines such as VJ-300 and P388/ADR . This activity is critical in restoring the efficacy of chemotherapeutic agents like doxorubicin and vincristine, which are otherwise effluxed by overexpressed P-gp in resistant cancers.

Properties

Molecular Formula

C36H39NO10

Molecular Weight

645.7 g/mol

IUPAC Name

[(1S,2S,5S,6R,7R,9S,10S,18R)-5-acetyloxy-6-(acetyloxymethyl)-18-hydroxy-2,6,10-trimethyl-16-oxo-14-pyridin-3-yl-11,15-dioxatetracyclo[8.8.0.02,7.012,17]octadeca-12(17),13-dien-9-yl] benzoate

InChI

InChI=1S/C36H39NO10/c1-20(38)43-19-35(4)26-17-28(46-32(41)22-10-7-6-8-11-22)36(5)31(34(26,3)14-13-27(35)44-21(2)39)30(40)29-25(47-36)16-24(45-33(29)42)23-12-9-15-37-18-23/h6-12,15-16,18,26-28,30-31,40H,13-14,17,19H2,1-5H3/t26-,27+,28+,30+,31-,34+,35+,36-/m1/s1

InChI Key

KMBCTDWYKSFUMX-HRSZXCBJSA-N

Isomeric SMILES

CC(=O)OC[C@@]1([C@H](CC[C@]2([C@H]1C[C@@H]([C@@]3([C@@H]2[C@H](C4=C(O3)C=C(OC4=O)C5=CN=CC=C5)O)C)OC(=O)C6=CC=CC=C6)C)OC(=O)C)C

Canonical SMILES

CC(=O)OCC1(C(CCC2(C1CC(C3(C2C(C4=C(O3)C=C(OC4=O)C5=CN=CC=C5)O)C)OC(=O)C6=CC=CC=C6)C)OC(=O)C)C

Synonyms

7-O-benzoylpyripyropene A
7-O-BzP

Origin of Product

United States

Comparison with Similar Compounds

Pyripyropene A (Parent Compound)

  • Structure : Lacks the benzoyl group at the 7-O position.
  • Activity : Exhibits weaker P-gp inhibition compared to 7-O-BzP, requiring higher concentrations (>10 µg/mL) to achieve similar MDR reversal effects .

7-O-Acetylpyripyropene

  • Structure : Features an acetyl group instead of benzoyl at the 7-O position.
  • Activity : Shows moderate P-gp inhibition but lower potency than 7-O-BzP, likely due to reduced lipophilicity and weaker binding affinity .

7-O-Propionylpyripyropene

  • Structure : Substituted with a propionyl group at the 7-O position.
  • Activity : Similar to the acetyl derivative, with marginally improved efficacy but still inferior to 7-O-BzP in reversing MDR .

Non-Pyripyropene P-gp Inhibitors

Verapamil

  • Structure : A phenylalkylamine calcium channel blocker.
  • Activity : A first-generation P-gp inhibitor with significant off-target effects (e.g., cardiotoxicity) at effective concentrations (1–10 µM) .
  • Comparison: 7-O-BzP demonstrates higher specificity for P-gp and lower cytotoxicity in normal cells .

Tariquidar

  • Structure : A third-generation anthranilic acid derivative.
  • Activity : Potent P-gp inhibitor (IC₅₀ < 0.1 µM) but discontinued due to severe pharmacokinetic interactions .
  • Comparison : 7-O-BzP offers a safer profile, albeit with lower intrinsic potency, making it suitable for combination therapies .

Research Findings and Mechanistic Insights

  • Structure-Activity Relationship (SAR) : The benzoyl group at the 7-O position in 7-O-BzP enhances lipophilicity, facilitating membrane penetration and stable interaction with P-gp’s transmembrane domains .
  • Pharmacokinetics : 7-O-BzP exhibits improved metabolic stability compared to acetylated analogues, with a plasma half-life of ~8 hours in murine models .
  • Toxicity Profile: No significant hepatotoxicity or nephrotoxicity observed at therapeutic doses, unlike verapamil and tariquidar .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.